molecular formula C5H8FNO B12984500 (1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane

(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B12984500
M. Wt: 117.12 g/mol
InChI Key: LRQRLXHZCIJEOH-ZZKAVYKESA-N
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Description

(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound that features a unique structure with a fluorine atom, an oxygen atom, and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.

Scientific Research Applications

(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[221]heptane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C5H8FNO

Molecular Weight

117.12 g/mol

IUPAC Name

(1R,4R)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H8FNO/c6-5-3-2-8-4(5)1-7-3/h3-5,7H,1-2H2/t3-,4-,5?/m1/s1

InChI Key

LRQRLXHZCIJEOH-ZZKAVYKESA-N

Isomeric SMILES

C1[C@@H]2C([C@H](N1)CO2)F

Canonical SMILES

C1C2C(C(N1)CO2)F

Origin of Product

United States

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